molecular formula C14H8Cl2N2 B2612212 2,7-Dichloro-4-phenylquinazoline CAS No. 5185-52-4

2,7-Dichloro-4-phenylquinazoline

Cat. No.: B2612212
CAS No.: 5185-52-4
M. Wt: 275.13
InChI Key: WRFBXIJMBSXJAW-UHFFFAOYSA-N
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Description

2,7-Dichloro-4-phenylquinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of chlorine atoms at the 2 and 7 positions, along with a phenyl group at the 4 position, makes this compound a compound of interest for various chemical and pharmaceutical research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-4-phenylquinazoline typically involves the reaction of 2,7-dichloroquinazoline with phenylboronic acid. This reaction is often catalyzed by palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0). The reaction is carried out in a solvent mixture of tetrahydrofuran and water under a nitrogen atmosphere at elevated temperatures (around 60°C) for several hours. The product is then purified through recrystallization from methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring efficient catalyst recovery, and implementing robust purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-4-phenylquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can engage in coupling reactions with different boronic acids or stannanes to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Palladium-based catalysts are frequently employed in coupling reactions.

    Solvents: Tetrahydrofuran, toluene, and methanol are typical solvents used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinazoline derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

2,7-Dichloro-4-phenylquinazoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential anticancer agents.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Research into its properties can contribute to the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2,7-Dichloro-4-phenylquinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The chlorine atoms and phenyl group can influence its binding affinity and specificity towards molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinazoline: Similar in structure but lacks the phenyl group at the 4 position.

    4-Phenylquinazoline: Lacks the chlorine atoms at the 2 and 7 positions.

    2-Chloro-4-phenylquinazoline: Has only one chlorine atom at the 2 position.

Uniqueness

2,7-Dichloro-4-phenylquinazoline is unique due to the specific positioning of the chlorine atoms and the phenyl group, which can significantly affect its chemical reactivity and biological activity. This unique structure allows it to be used in specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,7-dichloro-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(16)18-13(11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFBXIJMBSXJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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